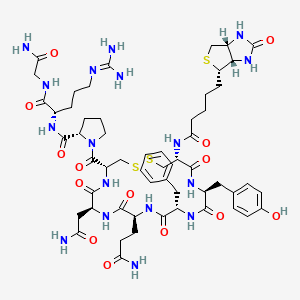

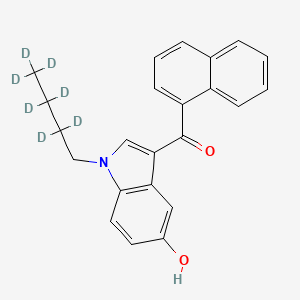

![molecular formula C20H25N3O2 B589781 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide CAS No. 874450-44-9](/img/structure/B589781.png)

5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide

Overview

Description

The compound “5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide” is an amide, which is a type of organic compound. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholine and pyridine rings are likely to be planar due to the sp2 hybridization of their atoms. The amide group could participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the morpholine and pyridine rings in this compound could affect its polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Structural Properties

Synthesis of Biologically Active Compounds : The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for many biologically active compounds, is highlighted. It involves a series of steps including rearrangement, condensation, and nucleophilic substitution reactions, and is crucial in the study of anticancer agents. Some derivatives of this compound have shown potential biological activities, but the synthesis process often faces challenges like low yield (Wang et al., 2016).

Metabolism and Pharmaceutical Implications : The metabolism of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate was studied using chromatography and mass spectrometry, focusing on the main metabolite's structure and charges on its atoms. This information is critical for developing and validating analytical methods for quantifying this active pharmaceutical ingredient and its metabolites in biological samples, aiding further pharmacodynamics and toxicodynamics studies (Varynskyi & Kaplaushenko, 2020).

Mechanism of Action

Target of Action

The primary target of SEN 12333 is the α7 subtype of neural nicotinic acetylcholine receptors . These receptors are ligand-gated ion channels that play crucial roles in signal transmission in the nervous system .

Mode of Action

SEN 12333 acts as a full agonist at the α7 nicotinic acetylcholine receptors . It binds to these receptors with high affinity, leading to the opening of the ion channel and allowing the flow of ions across the cell membrane . This results in changes in the electrical properties of the neuron, ultimately influencing neural signaling .

Biochemical Pathways

The activation of α7 nicotinic acetylcholine receptors by SEN 12333 triggers a cascade of biochemical events. These include the influx of calcium ions, which can influence various cellular processes and signaling pathways . .

Pharmacokinetics

SEN 12333 exhibits good in vivo properties , including high oral bioavailability and good brain penetration . This means that the compound can be effectively absorbed from the gastrointestinal tract into the bloodstream, and can cross the blood-brain barrier to reach its target receptors in the brain .

Result of Action

The activation of α7 nicotinic acetylcholine receptors by SEN 12333 has been associated with nootropic and neuroprotective effects in animal studies . These effects suggest potential therapeutic applications for neurodegenerative and neurocognitive conditions, including Alzheimer’s disease and schizophrenia .

Future Directions

Biochemical Analysis

Biochemical Properties

SEN 12333 plays a significant role in biochemical reactions by acting as an agonist for the α7 nicotinic acetylcholine receptor (nAChR) . It exhibits high affinity for rat α7 receptors (K_i = 260 nM) and functions as a full agonist in functional Ca^2+ flux studies (EC_50 = 1.6 μM) . SEN 12333 interacts with various enzymes, proteins, and other biomolecules, including histamine H_3 receptors, where it displays functional antagonism (IC_50 = 103 nM) . Additionally, it shows weak agonist activity at human ganglionic α3 nAChRs (IC_50 = 8.5 μM) .

Cellular Effects

SEN 12333 influences various types of cells and cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism . As an α7 nAChR agonist, it enhances synaptic transmission and neuronal communication, leading to improved cognitive function and neuroprotection . In animal studies, SEN 12333 has demonstrated procognitive and neuroprotective effects, making it a promising candidate for treating neurodegenerative diseases .

Molecular Mechanism

At the molecular level, SEN 12333 exerts its effects by binding to the α7 nicotinic acetylcholine receptor (nAChR) and activating it . This activation leads to the opening of ion channels, allowing the influx of Ca^2+ ions, which subsequently triggers downstream signaling pathways . SEN 12333’s high selectivity for the α7 nAChR over other nAChR subtypes and the serotonin (5-HT) receptor subtype 5-HT_3 ensures its targeted action . The compound’s ability to penetrate the brain and its oral bioavailability further enhance its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SEN 12333 have been observed to change over time. The compound exhibits excellent stability and brain penetration, maintaining its activity in both in vitro and in vivo studies . Long-term studies have shown that SEN 12333 provides sustained neuroprotective and procognitive benefits, with no significant degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of SEN 12333 vary with different dosages in animal models. At lower doses, the compound exhibits procognitive and neuroprotective effects without significant adverse effects . At higher doses, SEN 12333 may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . In quisqualate-lesioned animals, treatment with SEN 12333 (3 mg/kg/day i.p.) resulted in significant protection of choline acetyltransferase-positive neurons .

Metabolic Pathways

SEN 12333 is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound’s high affinity for the α7 nAChR and its ability to modulate Ca^2+ flux play a crucial role in its metabolic activity . SEN 12333’s interactions with histamine H_3 receptors and other nAChR subtypes further influence its metabolic pathways .

Transport and Distribution

SEN 12333 is transported and distributed within cells and tissues through various mechanisms . The compound’s excellent brain penetration and oral bioavailability ensure its effective distribution to target sites . SEN 12333 interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of SEN 12333 is primarily within the neuronal cells, where it targets the α7 nicotinic acetylcholine receptors (nAChRs) . The compound’s ability to penetrate the brain and its high affinity for the α7 nAChR ensure its effective localization to the synaptic regions . SEN 12333’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

5-morpholin-4-yl-N-(4-pyridin-3-ylphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-20(5-1-2-11-23-12-14-25-15-13-23)22-19-8-6-17(7-9-19)18-4-3-10-21-16-18/h3-4,6-10,16H,1-2,5,11-15H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHIZTUBUXZESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670437 | |

| Record name | 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874450-44-9 | |

| Record name | WAY-317538 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874450449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-317538 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92TU1EZ75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)

![(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B589714.png)

![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)